2-Amino-1-(4-bromophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-Amino-1-(4-bromophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of hexahydroquinolines This compound is characterized by the presence of multiple functional groups, including an amino group, a bromophenyl group, a pyridinyl group, a carbonitrile group, and a ketone group
Preparation Methods
The synthesis of 2-Amino-1-(4-bromophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step reactions. One common synthetic route includes the following steps:
Condensation Reaction: The initial step involves the condensation of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form an intermediate.
Cyclization: The intermediate undergoes cyclization with 3-cyanopyridine in the presence of a base, such as sodium ethoxide, to form the hexahydroquinoline core.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity.
Chemical Reactions Analysis
2-Amino-1-(4-bromophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions due to its multiple functional groups:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Cyclization: The amino group can participate in cyclization reactions to form heterocyclic compounds.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide).
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for treating diseases such as cancer and bacterial infections.
Industry: It can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-bromophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.
Pathways: It can modulate signaling pathways involved in cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
2-Amino-1-(4-bromophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can be compared with other similar compounds, such as:
2-Amino-1-(4-chlorophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: Similar structure but with a chlorine atom instead of bromine.
2-Amino-1-(4-methylphenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: Similar structure but with a methyl group instead of bromine.
2-Amino-1-(4-fluorophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: Similar structure but with a fluorine atom instead of bromine.
Properties
CAS No. |
311331-25-6 |
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Molecular Formula |
C21H17BrN4O |
Molecular Weight |
421.3 g/mol |
IUPAC Name |
2-amino-1-(4-bromophenyl)-5-oxo-4-pyridin-3-yl-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C21H17BrN4O/c22-14-6-8-15(9-7-14)26-17-4-1-5-18(27)20(17)19(16(11-23)21(26)24)13-3-2-10-25-12-13/h2-3,6-10,12,19H,1,4-5,24H2 |
InChI Key |
YKKSASFLZPMOSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C(=C(N2C3=CC=C(C=C3)Br)N)C#N)C4=CN=CC=C4)C(=O)C1 |
Origin of Product |
United States |
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